

(Rac)-BRD0705: A Comparative Guide to its Cross-reactivity with CDK Family Kinases

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For Researchers, Scientists, and Drug Development Professionals

(Rac)-BRD0705 is a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). However, understanding its off-target effects is crucial for its development as a therapeutic agent. This guide provides a comprehensive comparison of the cross-reactivity of (Rac)-BRD0705 with Cyclin-Dependent Kinase (CDK) family members, supported by experimental data.

Executive Summary

(Rac)-BRD0705 is a highly selective inhibitor for GSK3 α with an IC50 of 66 nM and also inhibits GSK3 β with an IC50 of 515 nM.[1][2] While demonstrating broad selectivity across the kinome, (Rac)-BRD0705 exhibits measurable inhibitory activity against a subset of the CDK family. Specifically, CDK2, CDK3, and CDK5 are the most potently inhibited non-GSK3 kinases, albeit at significantly higher concentrations than for GSK3 α .[2][3] This cross-reactivity profile is important for interpreting cellular and in vivo studies and for anticipating potential side effects in clinical applications.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of **(Rac)-BRD0705** against GSK3 and CDK family kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Kinase	IC50 (μM)	Selectivity vs. GSK3α (fold)
GSK3α	0.066	1
GSK3β	0.515	~8
CDK2	6.87	~104
CDK3	9.74	~148
CDK5	9.20	~139

Data sourced from a kinase panel of 311 human kinases.[2]

Experimental Protocols

The following is a representative protocol for a mobility shift kinase assay, a common method for kinase profiling and determining IC50 values. This protocol is based on the methodologies employed by commercial kinase profiling services such as Carna Biosciences.

Objective: To determine the in vitro inhibitory activity of **(Rac)-BRD0705** against a panel of protein kinases, including CDK family members.

Materials:

- Recombinant human kinases (e.g., CDK2/cyclin A, CDK3/cyclin E, CDK5/p25)
- Fluorescently labeled peptide substrate specific for each kinase
- (Rac)-BRD0705 stock solution (in DMSO)
- Adenosine triphosphate (ATP)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Microfluidic capillary electrophoresis system (e.g., LabChip®, Caliper Life Sciences)
- 384-well microplates



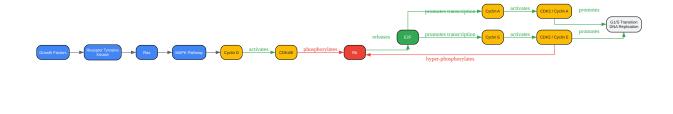
Procedure:

- Compound Preparation: A serial dilution of (Rac)-BRD0705 is prepared in DMSO. These
 dilutions are then further diluted in the kinase reaction buffer to the desired final
 concentrations. A DMSO-only control is included.
- Kinase Reaction Setup: In a 384-well plate, the kinase, the fluorescently labeled peptide substrate, and the diluted **(Rac)-BRD0705** or DMSO control are combined.
- Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final
 ATP concentration is typically set at or near the Km value for each specific kinase to ensure
 accurate IC50 determination under competitive inhibition conditions.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
- Reaction Termination: The reaction is stopped by the addition of a stop solution, which
 typically contains a high concentration of EDTA to chelate Mg²⁺ ions, essential for kinase
 activity.
- Analysis: The reaction mixture is analyzed using a microfluidic capillary electrophoresis system. The system separates the unphosphorylated fluorescent substrate from the phosphorylated product based on differences in their electrophoretic mobility.
- Data Quantification: The amount of phosphorylated product is quantified by measuring the fluorescence intensity of the corresponding peak. The percent inhibition for each concentration of (Rac)-BRD0705 is calculated relative to the DMSO control.
- IC50 Determination: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathways of CDK2, CDK3, and CDK5, as well as a typical experimental workflow for assessing kinase inhibitor selectivity.











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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD0705 | GSK-3 | TargetMol [targetmol.com]
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